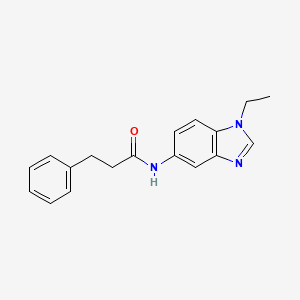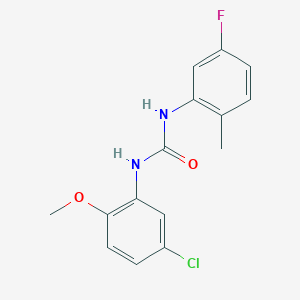![molecular formula C17H16N2OS B5799981 (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of thienopyridines, which have been shown to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to possess a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In addition, this compound has been shown to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in vitro, which makes it a promising candidate for further studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease. Several studies have shown that this compound has neuroprotective effects and may be able to prevent the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells and may be able to sensitize them to chemotherapy. Finally, there is also potential for this compound to be used as an antimicrobial agent, as it has been shown to have activity against several types of bacteria and fungi.
In conclusion, (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a promising compound that has been studied extensively for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been reported in the literature. The most commonly used method involves the reaction of 6-bromo-2-propylthieno[2,3-b]pyridine with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone.
Applications De Recherche Scientifique
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been investigated for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-6-12-9-10-13-14(18)16(21-17(13)19-12)15(20)11-7-4-3-5-8-11/h3-5,7-10H,2,6,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTQZQJBOIBLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)



